Cas no 2679858-89-8 ((3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid structure
2679858-89-8 structure
商品名:(3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
CAS番号:2679858-89-8
MF:C13H13Cl2NO4
メガワット:318.152621984482
CID:5631528
PubChem ID:165935454

(3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28293493
    • 2679858-89-8
    • (3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • (3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
    • インチ: 1S/C13H13Cl2NO4/c1-2-3-20-13(19)16-11(7-12(17)18)8-4-9(14)6-10(15)5-8/h2,4-6,11H,1,3,7H2,(H,16,19)(H,17,18)/t11-/m0/s1
    • InChIKey: QWICLOBBYUNOPZ-NSHDSACASA-N
    • ほほえんだ: ClC1C=C(C=C(C=1)[C@H](CC(=O)O)NC(=O)OCC=C)Cl

計算された属性

  • せいみつぶんしりょう: 317.0221633g/mol
  • どういたいしつりょう: 317.0221633g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 75.6Ų

(3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28293493-1.0g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8 95.0%
1.0g
$1529.0 2025-03-19
Enamine
EN300-28293493-0.5g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8 95.0%
0.5g
$1469.0 2025-03-19
Enamine
EN300-28293493-5g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8
5g
$4433.0 2023-09-08
Enamine
EN300-28293493-10g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8
10g
$6575.0 2023-09-08
Enamine
EN300-28293493-1g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8
1g
$1529.0 2023-09-08
Enamine
EN300-28293493-0.05g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8 95.0%
0.05g
$1285.0 2025-03-19
Enamine
EN300-28293493-0.1g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8 95.0%
0.1g
$1345.0 2025-03-19
Enamine
EN300-28293493-2.5g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8 95.0%
2.5g
$2996.0 2025-03-19
Enamine
EN300-28293493-0.25g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8 95.0%
0.25g
$1407.0 2025-03-19
Enamine
EN300-28293493-5.0g
(3S)-3-(3,5-dichlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679858-89-8 95.0%
5.0g
$4433.0 2025-03-19

(3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献

(3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acidに関する追加情報

Introduction to (3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic Acid (CAS No. 2679858-89-8)

(3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2679858-89-8, represents a pinnacle of molecular design, featuring a complex structural framework that holds promise for various therapeutic applications. The unique stereochemistry and functional groups present in this molecule make it a subject of intense study for medicinal chemists and biologists alike.

The structural composition of (3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is characterized by its chiral center at the third carbon atom, which contributes to its enantiomeric purity and specificity. This stereochemical feature is crucial in pharmaceuticals, as it can significantly influence the compound's biological activity and pharmacokinetic properties. The presence of both aromatic and aliphatic moieties, along with multiple functional groups such as amides and esters, further enhances its potential as a building block for drug discovery.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The compound CAS No. 2679858-89-8 stands out in this context due to its innovative design and potential therapeutic benefits. Studies have shown that derivatives of this compound exhibit promising activities against various biological targets, including enzymes and receptors involved in metabolic disorders and inflammatory conditions.

One of the most intriguing aspects of (3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is its ability to modulate key signaling pathways relevant to human health. Research has demonstrated that this compound can interact with specific proteins and enzymes, leading to alterations in cellular processes that are dysregulated in diseases such as cancer, diabetes, and neurodegenerative disorders. The dichlorophenyl moiety, in particular, has been identified as a critical component for its binding affinity and biological activity.

The synthesis of CAS No. 2679858-89-8 presents a formidable challenge due to the complexity of its structure. Advanced synthetic methodologies are employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as asymmetric synthesis and chiral resolution are often utilized to ensure the correct stereochemical configuration of the compound. These synthetic strategies not only highlight the ingenuity of modern chemistry but also underscore the importance of precision in drug development.

The pharmacological profile of (3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is further illuminated by preclinical studies conducted in various model systems. These studies have revealed that the compound exhibits potent inhibitory effects on target enzymes with high selectivity, minimizing off-target interactions that could lead to adverse effects. Additionally, its favorable pharmacokinetic properties, such as good solubility and bioavailability, make it an attractive candidate for further development into a therapeutic agent.

In the realm of drug discovery, the integration of computational chemistry and high-throughput screening has revolutionized the identification of novel lead compounds. The virtual screening of databases has identified several analogs of CAS No. 2679858-89-8 with enhanced biological activity and improved pharmacokinetic profiles. These findings underscore the importance of interdisciplinary approaches in optimizing drug candidates for clinical use.

The future prospects for (3S)-3-(3,5-dichlorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid are vast and exciting. Ongoing research aims to explore its potential in treating a wide range of diseases by modulating key biological pathways. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, the compound CAS No. 2679858-89-8, with its intricate structure and promising biological activities, represents a significant advancement in pharmaceutical chemistry. Its development underscores the relentless pursuit of innovation in drug discovery and highlights the critical role that sophisticated organic molecules play in improving human health.

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